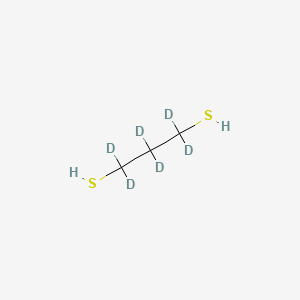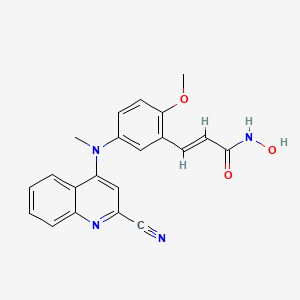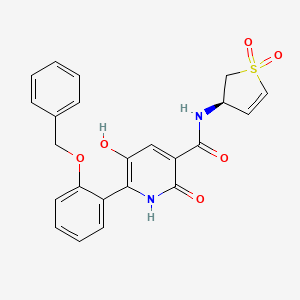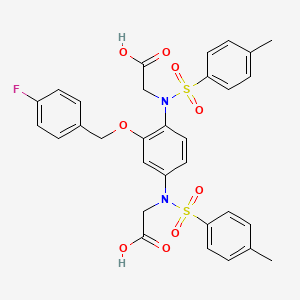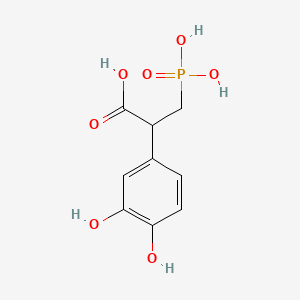
Enzyme-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enzyme-IN-2 is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is known for its ability to inhibit specific enzymatic activities, making it a valuable tool in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Enzyme-IN-2 typically involves a multi-step process that includes the following key steps:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and ensure the compound’s integrity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Enzyme-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate specific reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced activity, while reduction may produce more stable forms of the compound.
科学研究应用
Enzyme-IN-2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in biological studies to inhibit specific enzymes and investigate their roles in cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in industrial processes to enhance the efficiency of chemical reactions and improve product yields.
作用机制
The mechanism of action of Enzyme-IN-2 involves its interaction with specific enzymes, leading to their inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular targets and pathways, depending on the enzyme involved.
相似化合物的比较
Enzyme-IN-2 can be compared with other enzyme inhibitors, such as:
Enzyme-IN-1: Another enzyme inhibitor with similar properties but different molecular structure.
Enzyme-IN-3: A compound with a broader range of enzyme targets but lower specificity compared to this compound.
Uniqueness: this compound is unique due to its high specificity for certain enzymes, making it a valuable tool for targeted research and applications. Its ability to selectively inhibit specific enzymes sets it apart from other inhibitors with broader or less specific activity.
属性
分子式 |
C9H11O7P |
|---|---|
分子量 |
262.15 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O7P/c10-7-2-1-5(3-8(7)11)6(9(12)13)4-17(14,15)16/h1-3,6,10-11H,4H2,(H,12,13)(H2,14,15,16) |
InChI 键 |
AHVRXKVVJWQDIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(CP(=O)(O)O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


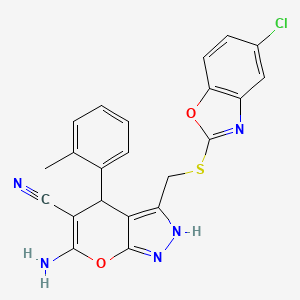
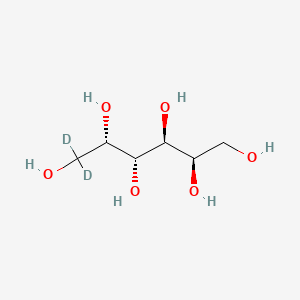
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

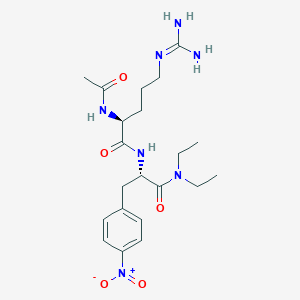
![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)


